molecular formula C13H13ClN2O3 B2858040 Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 205999-88-8

Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2858040
CAS RN: 205999-88-8
M. Wt: 280.71
InChI Key: RRWNVZZKZQTYRW-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H13ClN2O3 and its molecular weight is 280.71. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Derivatives

  • Ring Expansion and Rearrangement: Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a closely related compound, undergoes rearrangement to produce derivatives like methoxy- and cyano- derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate. These derivatives can further undergo acid-catalyzed ring contraction (Bullock et al., 1972).
  • Synthesis of Biological Agents: Synthesis of new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide compounds, closely related to the chemical , has been achieved. These compounds were evaluated for their antimicrobial activities, with some showing significant inhibition of bacterial and fungal growth (Akbari et al., 2008).

Physicochemical Studies

  • Density, Viscosity, and Ultrasonic Properties: The density, viscosity, and ultrasonic velocity of ethyl/methyl-4-(aryl)-6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyridimidine-5-carboxylate, including a variant with a 4-chlorophenyl group, have been studied in ethanolic solutions of different concentrations. These studies help in understanding molecular interactions in these solutions (Bajaj & Tekade, 2014).

Synthesis and Evaluation in Medicinal Chemistry

  • Anticancer and Antifungal Activities: Ethyl 4-(4-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5carboxylate, another closely related compound, was synthesized and evaluated for its anticancer activity against human liver cell lines, as well as for antifungal and insecticidal activities. Docking studies were also performed to measure interactions (Shafiq et al., 2020).

Thermodynamic and Structural Analysis

  • Thermodynamic Properties: The combustion energies, enthalpies of combustion and formation, and other thermodynamic properties of related esters, including ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been experimentally determined using methods like bomb calorimetry and differential thermal analysis (Klachko et al., 2020).

Oxidation Studies

  • Oxidation with Selenium Dioxide: Derivatives of 2-oxo-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, which are structurally similar to the compound , have been oxidized using selenium dioxide. The oxidation leads to changes in the substituent groups, depending on the degree of substitution and the nature of substituents (Khanina & Dubur, 1982).

properties

IUPAC Name

methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-7-10(12(17)19-2)11(16-13(18)15-7)8-3-5-9(14)6-4-8/h3-6,11H,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWNVZZKZQTYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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